3-(9,9-Dimethylacridin-10(9H)-yl)-9H-xanthen-9-one, commonly known as ACRXTN, is a significant compound in the field of organic electronics, particularly for its application in thermally activated delayed fluorescence (TADF) materials. This compound is recognized for its unique properties that facilitate efficient reverse intersystem crossing, making it a valuable component in the development of high-efficiency organic light-emitting diodes (OLEDs) .
ACRXTN is classified as an organic compound and is identified by the Chemical Abstracts Service (CAS) number 1643983-89-4. Its molecular formula is C28H21NO2, with a molecular weight of approximately 403.5 g/mol. The compound is synthesized through the reaction of 9,9-dimethylacridine with xanthen-9-one under specific conditions, typically involving solvents like toluene and catalysts such as palladium on carbon .
The synthesis of ACRXTN involves several key steps:
In industrial settings, the synthesis can be scaled up using continuous flow reactors, which optimize reaction conditions and improve yield consistency .
The molecular structure of ACRXTN features a complex arrangement that contributes to its unique optical properties. The following structural data is notable:
This structure includes multiple aromatic rings that contribute to its photophysical properties .
ACRXTN undergoes various chemical reactions, including:
The outcomes of these reactions depend significantly on the specific reagents and conditions applied .
The mechanism of action for ACRXTN involves the process of reverse intersystem crossing. This process allows non-radiative triplet states to convert into radiative singlet states due to a small energy gap between them. This efficient up-conversion of triplet excitons to singlet excitons leads to delayed fluorescence when the singlet excitons decay radiatively . The efficiency of this mechanism significantly influences the performance of OLEDs utilizing ACRXTN.
ACRXTN exhibits several important physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | C28H21NO2 |
Molecular Weight | 403.5 g/mol |
Boiling Point | Not available |
Melting Point | Not available |
Density | Not available |
These properties are crucial for understanding the behavior of ACRXTN in various applications .
ACRXTN has significant scientific uses, particularly in the field of organic electronics:
The synthesis of 3-(9,9-Dimethylacridin-10(9H)-yl)-9H-xanthen-9-one (abbreviated as ACRXTN, CAS 1643983-89-4) relies predominantly on palladium-catalyzed cross-coupling reactions to connect the electron-deficient xanthone core with the dimethylacridine donor unit. The most efficacious method involves a Buchwald-Hartwig amination between a halogenated xanthone precursor (e.g., 3-bromo-9H-xanthen-9-one) and 9,9-dimethyl-9,10-dihydroacridine. This reaction proceeds under Pd(0) catalysis (typically Pd(OAc)₂ or Pd₂(dba)₃) with a bulky phosphine ligand (e.g., Xantphos or BINAP) and a strong base (e.g., NaOtBu or Cs₂CO₃) in toluene or xylene at 80–110°C [3] [7]. The ligand choice critically influences yield by preventing oxidative addition side reactions and stabilizing the Pd(0) intermediate.
Alternatively, Suzuki-Miyaura coupling offers a viable route when employing boronic ester derivatives of dimethylacridine and brominated xanthone. Catalytic systems such as Pd(PPh₃)₄ with aqueous Na₂CO₃ in toluene/ethanol mixtures achieve moderate yields (55–65%). However, competitive protodeboronation or homocoupling necessitates rigorous exclusion of oxygen [9].
Table 1: Catalytic Systems for Synthesizing ACRXTN
Coupling Type | Catalyst/Ligand | Base/Solvent | Yield (%) | Key Advantage |
---|---|---|---|---|
Buchwald-Hartwig | Pd(OAc)₂/Xantphos | NaOtBu/Toluene | 75–82 | High chemoselectivity |
Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃/Toluene/EtOH | 55–65 | Commercial catalyst availability |
Ullmann-Type* | Cu₂O/Phenanthroline | K₃PO₄/DMF | 40–47 | Lower cost |
Note: Ullmann coupling is less efficient for ACRXTN but applicable to related xanthone structures [9].
Solvent selection critically governs reaction kinetics, catalyst stability, and byproduct formation in ACRXTN synthesis. Binary solvent systems balance solvation power and environmental safety. For Suzuki-Miyaura routes, a toluene:ethanol (4:1 v/v) mixture is optimal, achieving yields >60%. Toluene solubilizes aromatic intermediates, while ethanol enhances boronic acid activation and base solubility. Polar aprotic solvents like DMF or NMP offer superior substrate solubility but promote protodehalogenation (yields drop to 35–40%) and complicate purification [3] [9].
Water content is pivotal. Reactions with ≤10% water in toluene improve reagent homogeneity without hydrolyzing the xanthone carbonyl. Conversely, >20% water induces emulsion formation, slowing mass transfer. Recent advances utilize 2-methyl-THF as a bio-derived alternative, yielding 58–62% with enhanced waste metrics [6].
Table 2: Solvent Impact on Suzuki-Miyaura Efficiency
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Major Byproduct |
---|---|---|---|---|
Toluene/EtOH (4:1) | 85 | 12 | 62 | Biphenyl (<5%) |
DMF/H₂O (9:1) | 90 | 8 | 38 | Protodebrominated xanthene |
2-MeTHF/H₂O (9:1) | 80 | 14 | 59 | None detected |
Dioxane | 95 | 10 | 45 | Acridine homodimer |
Conventional batch synthesis of ACRXTN faces challenges in thermal management and catalyst deactivation at scale. Continuous flow systems resolve these by enabling precise control over residence time and temperature. A novel telescoped flow process integrates Suzuki-Miyaura coupling with inline purification:
This system achieves 95% conversion and 85% isolated yield at throughputs of 200 g/day, significantly outperforming batch methods. A key innovation is scCO₂-mediated product crystallization, which prevents reactor fouling and enables 500+ hours of stable operation [6] [10].
Table 3: Flow vs. Batch Synthesis Metrics
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Reaction Time | 12–18 h | 20 min | 36–54x faster |
Pd Loading | 2 mol% | 0.5 mol% | 75% reduction |
Throughput | 20 g/day | 200 g/day | 10x higher |
Solvent Consumption | 5 L/kg product | 0.8 L/kg product | 84% reduction |
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